molecular formula C9H18S B14226495 3-Ethyl-4-methylcyclohexane-1-thiol CAS No. 827024-47-5

3-Ethyl-4-methylcyclohexane-1-thiol

Cat. No.: B14226495
CAS No.: 827024-47-5
M. Wt: 158.31 g/mol
InChI Key: MJGNVKFYOWUSHC-UHFFFAOYSA-N
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Description

3-Ethyl-4-methylcyclohexane-1-thiol: is an organic compound with the molecular formula C₉H₁₈S . It is a thiol, characterized by the presence of a sulfur-hydrogen (–SH) group attached to a cyclohexane ring. This compound is known for its distinct odor and is often used in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-methylcyclohexane-1-thiol typically involves the alkylation of cyclohexanethiol. One common method is the reaction of cyclohexanethiol with ethyl and methyl halides under basic conditions. The reaction proceeds as follows:

    Cyclohexanethiol: is treated with a strong base such as sodium hydride (NaH) to form the thiolate anion.

  • The thiolate anion then reacts with ethyl bromide and methyl iodide to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Ethyl-4-methylcyclohexane-1-thiol can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

    Reduction: The compound can be reduced back to its thiol form using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The thiol group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with alkyl halides can replace the thiol group with an alkyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides (e.g., ethyl bromide, methyl iodide)

Major Products:

    Oxidation: Disulfides

    Reduction: Thiol

    Substitution: Alkylated cyclohexane derivatives

Scientific Research Applications

Chemistry: 3-Ethyl-4-methylcyclohexane-1-thiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.

Biology: In biological research, thiol compounds like this compound are studied for their antioxidant properties. They can scavenge free radicals and protect cells from oxidative damage.

Medicine: Thiol compounds are investigated for their potential therapeutic applications. They are explored as potential treatments for conditions involving oxidative stress and inflammation.

Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its distinct odor makes it valuable in the formulation of various consumer products.

Mechanism of Action

The mechanism of action of 3-ethyl-4-methylcyclohexane-1-thiol involves its thiol group (–SH). The thiol group can participate in redox reactions, acting as an antioxidant. It can donate a hydrogen atom to neutralize free radicals, thereby protecting cells from oxidative damage. Additionally, the thiol group can form disulfide bonds, which are important in protein structure and function.

Comparison with Similar Compounds

  • 3-Methylcyclohexane-1-thiol
  • 4-Methylcyclohexane-1-thiol
  • Cyclohexanethiol

Comparison: 3-Ethyl-4-methylcyclohexane-1-thiol is unique due to the presence of both ethyl and methyl groups on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties compared to other similar compounds. For example, the presence of the ethyl group can influence the compound’s reactivity and its interactions with other molecules.

Properties

CAS No.

827024-47-5

Molecular Formula

C9H18S

Molecular Weight

158.31 g/mol

IUPAC Name

3-ethyl-4-methylcyclohexane-1-thiol

InChI

InChI=1S/C9H18S/c1-3-8-6-9(10)5-4-7(8)2/h7-10H,3-6H2,1-2H3

InChI Key

MJGNVKFYOWUSHC-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CCC1C)S

Origin of Product

United States

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